molecular formula C34H29N7O4 B6291147 TAMRA tetrazine CAS No. 1621096-76-1

TAMRA tetrazine

Cat. No. B6291147
CAS RN: 1621096-76-1
M. Wt: 599.6 g/mol
InChI Key: BTIHTNQCSLEUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAMRA tetrazine (5-((4-(dimethylamino)phenyl)amino)tetrazine) is an organic compound with a wide range of applications in biochemistry and biomedical research. It is a small molecule that can be used to bind with other molecules, such as proteins, to form stable and specific interactions. TAMRA tetrazine is a valuable tool for biochemists and biomedical researchers due to its ability to serve as a linker in a variety of biochemical processes.

Mechanism of Action

TAMRA tetrazine binds to proteins through a covalent bond. The binding of TAMRA tetrazine to proteins is specific and stable. This binding is dependent on the presence of a catalytic metal ion, such as zinc or copper, which facilitates the formation of the covalent bond between TAMRA tetrazine and the protein.
Biochemical and Physiological Effects
When TAMRA tetrazine binds to proteins, it can affect the biochemical and physiological properties of the proteins. For example, TAMRA tetrazine can alter the conformation of proteins, which can affect their activity and function. Additionally, TAMRA tetrazine can affect the stability of proteins, which can affect the rate of protein degradation.

Advantages and Limitations for Lab Experiments

The main advantage of using TAMRA tetrazine in laboratory experiments is its specificity and stability. TAMRA tetrazine binds to proteins with high specificity and stability, which makes it ideal for studying the structure and function of proteins. Additionally, TAMRA tetrazine is relatively easy to synthesize and is relatively inexpensive.
The main limitation of using TAMRA tetrazine in laboratory experiments is that it is not very soluble in water. This can make it difficult to dissolve TAMRA tetrazine in aqueous solutions, which can limit the types of experiments that can be performed with TAMRA tetrazine.

Future Directions

There are a number of potential future directions for TAMRA tetrazine research. For example, TAMRA tetrazine could be used to study the effects of drugs on proteins in more detail. Additionally, TAMRA tetrazine could be used to detect the presence of proteins in more complex samples, such as tissue samples. TAMRA tetrazine could also be used to study the structure and function of proteins in different environments, such as in vivo or in vitro. Finally, TAMRA tetrazine could be used to develop novel diagnostic tools for diseases caused by proteins.

Synthesis Methods

TAMRA tetrazine can be synthesized by reacting a 4-(dimethylamino)benzaldehyde with hydrazine. This reaction yields the desired product, 5-((4-(dimethylamino)phenyl)amino)tetrazine. The reaction can be carried out in a variety of solvents, such as acetonitrile, dichloromethane, and tetrahydrofuran.

Scientific Research Applications

TAMRA tetrazine is used in a variety of scientific research applications. It is often used as a linker to attach other molecules, such as proteins, to surfaces. TAMRA tetrazine can also be used to detect the presence of certain proteins in a sample. In addition, TAMRA tetrazine can be used to study the structure and function of proteins, as well as to study the effects of drugs on proteins.

properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N7O4/c1-40(2)23-10-13-26-29(16-23)45-30-17-24(41(3)4)11-14-27(30)31(26)28-15-22(9-12-25(28)34(43)44)33(42)35-18-20-5-7-21(8-6-20)32-38-36-19-37-39-32/h5-17,19H,18H2,1-4H3,(H-,35,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHTNQCSLEUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.